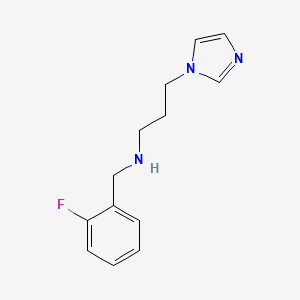

(2-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine, commonly referred to as FIPA, is an important organic compound with a wide range of applications in scientific research. FIPA is a versatile molecule that has been used in a variety of contexts, ranging from drug development to lab experiments. In

Applications De Recherche Scientifique

Catalytic Systems and Cross-Coupling Reactions

Recent advancements have introduced recyclable copper catalyst systems for C-N bond forming cross-coupling reactions, utilizing aromatic, heterocyclic, and aliphatic amines. These systems highlight the significance of catalyst optimization and the potential for commercial exploitation in organic synthesis, with specific emphasis on the effects of additives, solvents, and temperature on reactivity. This approach is critical for the development of efficient and environmentally friendly synthesis methods (Kantam et al., 2013).

Synthetic Pathways and Structural Properties

Research into the synthetic routes and structural properties of novel substituted compounds has been documented, revealing insights into the conformation of products through high-resolution magnetic resonance spectra. These findings are essential for understanding the diverse outcomes based on the reaction of chloral with amines and the implications for developing new compounds with potential applications (Issac & Tierney, 1996).

Corrosion Inhibition

Imidazoline and its derivatives are highlighted for their extensive use as corrosion inhibitors. Their effectiveness is attributed to their chemical structure, which allows for strong adsorption onto metal surfaces. This application is particularly relevant in the petroleum industry, where these compounds contribute to the protection of infrastructure against corrosion. The review on this topic compiles chemical structures, synthesis processes, and performance evaluations, providing a comprehensive overview of imidazoline inhibitors (Sriplai & Sombatmankhong, 2023).

Environmental Applications

The efficiency of amine-functionalized sorbents for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies has been critically reviewed. This work discusses the potential of amine-containing sorbents in municipal water and wastewater treatment, emphasizing the importance of electrostatic interactions, hydrophobic interactions, and sorbent morphology in PFAS removal. Such insights are pivotal for designing next-generation sorbents for environmental remediation (Ateia et al., 2019).

Drug Development and Pharmacological Applications

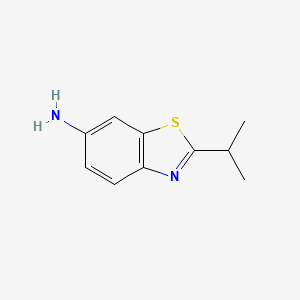

A wide array of research focuses on the pharmacological evaluation of novel compounds for potential antioxidant and anti-inflammatory applications. These studies underscore the importance of benzofused thiazole derivatives as promising templates for new therapeutic agents, highlighting their in vitro antioxidant and anti-inflammatory activities. Such efforts are crucial for the discovery of new drugs and treatments for various conditions (Raut et al., 2020).

Mécanisme D'action

Mode of Action

Based on its structure, it can be hypothesized that it may interact with its targets through a variety of mechanisms, such as hydrogen bonding, ionic interactions, and hydrophobic interactions .

Pharmacokinetics

Based on its chemical structure, it can be hypothesized that it may have good oral bioavailability and could be metabolized by the liver .

Propriétés

IUPAC Name |

N-[(2-fluorophenyl)methyl]-3-imidazol-1-ylpropan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FN3/c14-13-5-2-1-4-12(13)10-15-6-3-8-17-9-7-16-11-17/h1-2,4-5,7,9,11,15H,3,6,8,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKHHKORRQXFOGZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNCCCN2C=CN=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

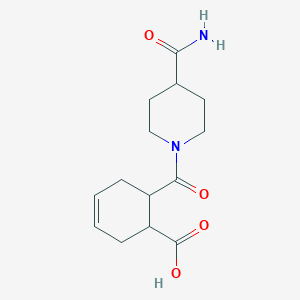

![3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1306286.png)

![Chloro-acetic acid 8-methyl-8-aza-bicyclo[3.2.1]oct-3-yl ester](/img/structure/B1306294.png)